12-Carboxyretinoic acid

Beschreibung

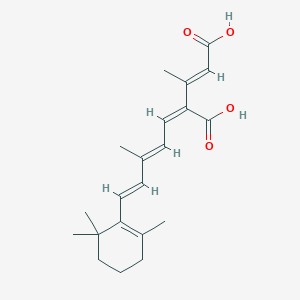

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6703-19-1 |

|---|---|

Molekularformel |

C21H28O4 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

(E,4Z)-3-methyl-4-[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |

InChI |

InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8+,16-13+,17-10- |

InChI-Schlüssel |

BGOMUHYKLNJWPG-DOWWEAJCSA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(/C(=C/C(=O)O)/C)\C(=O)O)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Characterization of 12 Carboxyretinoic Acid

Strategies for the Chemical Synthesis of 12-Carboxyretinoic Acid and its Structural Analogs

The synthesis of this compound and its analogs is a complex process that requires precise control over stereochemistry to achieve the desired biological activity. Various synthetic strategies have been developed to construct the characteristic polyene chain and introduce functional groups at specific positions.

The geometric configuration of the double bonds in the polyene chain of retinoids is crucial for their biological function. Stereoselective synthesis is therefore paramount in producing specific isomers of this compound. Key reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski olefination are instrumental in controlling the geometry of the newly formed double bonds. researchgate.net

For instance, the synthesis of (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid has been achieved using the Julia-Kocienski reaction, which preferentially forms the Z-isomer, a crucial step for creating the cis configuration. researchgate.net Another powerful tool is the Stille cross-coupling reaction, which has been employed to overcome the challenge of producing mixtures of E/Z isomers, a common issue with Wittig-type reactions. organic-chemistry.org This method allows for a more convergent and efficient route with high control over the olefin geometry. organic-chemistry.org

The synthesis of (R)-all-trans-13,14-dihydroretinol and the corresponding retinoic acid highlights the importance of stereoselective steps. nih.gov In this synthesis, an E-selective Horner-Wadsworth-Emmons reaction and an alcohol-directed, intramolecular hydrosilylation were key steps to establish the correct stereochemistry. nih.gov

A direct synthesis of 12-carboxyretinoic acids has also been reported, providing a foundational methodology for accessing this specific analog. acs.org

Research into the synthesis of retinoids is continually evolving, with new methodologies being developed to create novel derivatives with potentially improved properties. drpress.org These efforts aim to produce analogs with enhanced stability, better bioavailability, or more specific biological activities. nih.govnih.gov

One approach involves the selective O-acylation and N-acylation of retinoic acid to produce retinoate and retinamide (B29671) derivatives directly from aminophenols without the need for protecting groups. nih.gov Another novel derivative, retinyl retinoate, was synthesized through a condensation reaction between retinol (B82714) and retinoic acid to improve photostability. nih.gov

Aromatic analogs of retinoic acid have also been synthesized as potential cancer chemopreventive agents. nih.govnih.gov These syntheses often involve building the polyene side chain attached to a modified aromatic ring system. Furthermore, palladium- and zinc-catalyzed cross-coupling reactions have proven to be efficient and stereoselective methods for synthesizing both symmetrical and unsymmetrical carotenoids and retinoids. organic-chemistry.org

Analytical Techniques for the Structural Elucidation and Purity Assessment of this compound

The characterization of this compound and its isomers requires sophisticated analytical techniques to confirm the molecular structure, determine the stereochemistry, and assess the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids. cabidigitallibrary.org Both normal-phase and reversed-phase HPLC methods are employed for the separation and quantification of these compounds. For polar compounds like retinoic acids, reversed-phase HPLC is often preferred.

Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, using columns with smaller particle sizes like the Ascentis® Express C18, allow for rapid and high-resolution separations of tretinoin (B1684217) and its related compounds. sigmaaldrich.com Gradient elution, where the mobile phase composition is changed during the analysis, is commonly used to achieve optimal separation of complex mixtures of retinoids. thermofisher.com Typical mobile phases consist of mixtures of water, methanol, and acetonitrile (B52724), often with additives like acetic acid or formic acid to improve peak shape and ionization for mass spectrometry detection. thermofisher.comnih.gov

| Parameter | Typical Condition |

| Column | C18 or C30 reversed-phase |

| Mobile Phase | Gradient of water, methanol, acetonitrile with acid modifier (e.g., 0.1% formic acid) |

| Detection | UV/Vis or Mass Spectrometry |

| Application | Separation of isomers, purity assessment, quantification |

This table represents typical HPLC conditions for retinoid analysis and may vary depending on the specific application.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of retinoids. thermofisher.com It provides molecular weight information and fragmentation patterns that aid in structural elucidation. Electrospray ionization (ESI) is a common ionization technique used for retinoids. Retinoic acids, including this compound, readily form deprotonated molecules [M-H]⁻ in negative ion mode ESI. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of retinoids at very low levels in complex biological matrices. nih.gov This technique uses selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte. thermofisher.com

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) provides highly accurate mass measurements, which facilitates the determination of elemental composition and the identification of unknown compounds. nih.govindianbotsoc.org This is particularly useful in metabolite profiling and for characterizing novel synthetic derivatives. nih.govresearchgate.net

| Technique | Ionization Mode | Key Information Provided |

| LC-MS (ESI) | Negative ion for acidic retinoids | Molecular weight (from [M-H]⁻) |

| LC-MS/MS (SRM) | Positive or Negative | Highly selective and sensitive quantification |

| HR-LCMS | Positive or Negative | Accurate mass for elemental composition determination |

This table summarizes the application of different mass spectrometry techniques in retinoid analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules, including the characterization of geometric isomers of retinoids. magritek.com Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the E/Z (trans/cis) configuration of the double bonds. nih.gov For carboxylic acids, the acidic proton typically appears as a broad singlet at a highly downfield chemical shift (around 10-12 ppm). libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid group is typically found in the range of 160-180 ppm. libretexts.org By analyzing the complete set of ¹H and ¹³C NMR data, it is possible to definitively identify the specific isomer of this compound. weebly.com

| Nucleus | Key Diagnostic Signals for this compound |

| ¹H NMR | - Chemical shifts and coupling constants of olefinic protons (determine E/Z geometry)- Broad singlet for carboxylic acid proton (δ 10-12 ppm) |

| ¹³C NMR | - Chemical shift of carbonyl carbon (δ 160-180 ppm)- Distinct signals for each carbon in the specific isomer |

This table highlights the key diagnostic features in NMR spectra for the characterization of this compound isomers.

Other Chromatographic and Spectroscopic Methods (e.g., UV Spectrometry, Capillary Electrophoresis)

Beyond the foundational techniques of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, a suite of other analytical methods provides valuable insights into the purity, structure, and properties of this compound and its isomers. Among these, Ultraviolet (UV) spectrometry and capillary electrophoresis (CE) are notable for their utility in characterizing retinoids.

UV Spectrometry

UV spectrometry is a straightforward and effective method for the preliminary identification and quantification of retinoids, owing to their conjugated polyene systems which exhibit strong UV absorbance. While specific UV absorption data for this compound is not extensively detailed in publicly available literature, the spectra of structurally similar retinoic acid isomers, such as 13-cis-retinoic acid and all-trans-retinoic acid, provide a strong basis for predicting its behavior. For instance, in studies involving plasma samples, the wavelength of maximum absorbance (λmax) for 13-cis-retinoic acid has been observed at 350 nm. mdpi.com Similarly, all-trans-retinoic acid exhibits a characteristic absorption spectrum with a maximum around 345.6 nm in ethanol. researchgate.net Given the structural similarities, it is anticipated that this compound would display a comparable UV absorption profile, with a λmax in the 340-360 nm range. The precise λmax may be influenced by the solvent and the specific isomeric form of the this compound being analyzed.

A summary of typical UV absorption maxima for related retinoic acid isomers is presented in the table below.

| Compound | Wavelength of Maximum Absorbance (λmax) |

| 13-cis-Retinoic acid | 350 nm |

| all-trans-Retinoic acid | 345.6 nm |

| 4-oxo-13-cis-retinoic acid | 365 nm |

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a high-resolution separation technique for charged species based on their differential migration in an electric field. This method is particularly well-suited for the analysis of acidic compounds like this compound and other retinoids, which can be readily ionized in appropriate buffer systems. While specific applications of CE for the direct analysis of this compound are not widely documented, methodologies developed for other retinoic acid isomers are directly applicable and provide a framework for its characterization. nih.govnih.gov

Several modes of capillary electrophoresis can be employed for retinoid analysis, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC).

Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the charge-to-size ratio of the analytes. For retinoic acid isomers, borate (B1201080) buffers, often modified with organic solvents like acetonitrile, have been successfully used. nih.gov The UV detector is typically set around 345 nm to monitor the separated compounds. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of CE that utilizes surfactants to form micelles, enabling the separation of both charged and neutral molecules. This technique has proven effective for resolving complex mixtures of retinoids. nycu.edu.tw The addition of cyclodextrins to the buffer system can further enhance the separation of isomers. nih.gov

The table below summarizes typical conditions used for the capillary electrophoresis of related retinoic acid isomers, which could be adapted for this compound.

| CE Method | Buffer System | Detection Wavelength | Application |

| CZE | Acetonitrile modified borate buffer (pH 8.5) | 345 nm | Separation of 13-cis and all-trans retinoic acid. nih.gov |

| CZE with Cyclodextrin | Borate buffer (pH 8.5) with acetonitrile and α-cyclodextrin | 345 nm | Improved resolution of retinoic acid isomers. nih.gov |

| MEKC | Borate buffer (pH 8.5) with Sodium Dodecyl Sulfate (SDS) | 345 nm | Separation of photodegradation products of retinoids. nih.gov |

The high efficiency, low sample consumption, and versatility of capillary electrophoresis make it a powerful tool for the purity assessment and isomeric separation of this compound and its derivatives.

Metabolic Pathways and Biochemical Transformations of 12 Carboxyretinoic Acid

Biosynthesis of 12-Carboxyretinoic Acid within the Retinoid Metabolic Network

The biosynthesis of retinoic acid is a two-step oxidative process that begins with the precursor, retinol (B82714) (Vitamin A). nih.govresearchgate.net This conversion pathway is considered the primary source of endogenous retinoic acid. nih.gov

The journey from dietary sources or stored retinyl esters to biologically active retinoic acid involves key enzymatic transformations. Vitamin A is primarily stored as retinyl esters, which are hydrolyzed to retinol. nih.gov The subsequent synthesis of retinoic acid from retinol occurs through two sequential oxidative steps:

Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to form retinoic acid. nih.govnih.gov This final step commits the molecule to its role as a potent signaling molecule.

This established pathway highlights the conversion to the core retinoic acid structure. The specific enzymatic steps that lead to the addition of a carboxyl group at the C-12 position of the retinoid backbone are not extensively detailed in current research literature.

The conversion of retinol and retinaldehyde is catalyzed by specific classes of enzymes belonging to the dehydrogenase superfamilies.

Retinol Dehydrogenases (RDHs): These enzymes are responsible for the first oxidative step. They belong to two main families: the cytosolic medium-chain alcohol dehydrogenases (ADHs) and the microsomal short-chain dehydrogenase/reductases (SDRs). nih.gov RDH10, a member of the SDR family, has been identified as a crucial enzyme for retinoic acid biosynthesis in vivo. nih.govmdpi.com Embryos with a knockout of the Rdh10 gene exhibit severely reduced retinoic acid signaling. nih.govmdpi.com

Retinaldehyde Dehydrogenases (RALDHs): The second, irreversible step is catalyzed by retinaldehyde dehydrogenases, which are members of the aldehyde dehydrogenase (ALDH) superfamily. nih.gov Three main RALDH isozymes have been identified with specific roles in embryonic development and adult tissue:

ALDH1A1 (RALDH1)

ALDH1A2 (RALDH2)

ALDH1A3 (RALDH3) nih.gov

ALDH1A2 is considered the primary enzyme for retinoic acid synthesis during early embryonic development. nih.govnih.gov These enzymes exhibit distinct, tissue-specific expression patterns, which contribute to the precise spatial and temporal control of retinoic acid concentrations. nih.govresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of Retinoic Acid

| Enzyme Family | Specific Enzyme(s) | Precursor | Product | Cellular Location | Key Role |

| Retinol Dehydrogenases (RDH/ADH) | RDH10, Various ADHs | Retinol | Retinaldehyde | Microsomal / Cytosolic | Rate-limiting, reversible oxidation of retinol. nih.gov |

| Retinaldehyde Dehydrogenases (RALDH) | ALDH1A1, ALDH1A2, ALDH1A3 | Retinaldehyde | Retinoic Acid | Cytosolic / Mitochondrial | Irreversible oxidation of retinaldehyde to retinoic acid. nih.govmdpi.com |

Catabolism and Inactivation Pathways of this compound

The biological activity of retinoic acid is terminated through metabolic inactivation, primarily via oxidation by a specific family of cytochrome P450 enzymes. This process is crucial for maintaining retinoic acid homeostasis and preventing excessive signaling. mdpi.comnih.gov

The cytochrome P450 subfamily 26 (CYP26) plays a central role in the catabolism of retinoic acid. nih.govnih.gov The CYP26 family consists of three enzymes—CYP26A1, CYP26B1, and CYP26C1—that are highly efficient at metabolizing retinoic acid. nih.govnih.gov These enzymes function as retinoic acid hydroxylases, initiating the inactivation cascade. nih.govnih.gov

The expression of CYP26 enzymes is often complementary to that of the biosynthetic enzyme ALDH1A2, creating "sinks" of low retinoic acid concentration adjacent to areas of high concentration. mdpi.com This interplay establishes precise gradients of retinoic acid that are essential for developmental patterning. mdpi.comwhitworth.edu The CYP26 enzymes are themselves inducible by retinoic acid, creating a negative feedback loop that tightly controls cellular retinoid levels. nih.govnih.gov While other CYP families, such as CYP2C8 and CYP3A, can also metabolize retinoic acid, the CYP26 family is recognized as the major contributor to its oxidative clearance. nih.gov

Table 2: Primary Enzymes in the Catabolism of Retinoic Acid

| Enzyme Family | Specific Enzyme(s) | Function | Location | Significance |

| Cytochrome P450 | CYP26A1, CYP26B1, CYP26C1 | Hydroxylation of Retinoic Acid | Endoplasmic Reticulum | Primary pathway for retinoic acid inactivation and clearance. nih.govmdpi.comnih.gov |

Following initial oxidation by CYP enzymes, the resulting polar metabolites of retinoic acid undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous, hydrophilic molecules, such as glucuronic acid (glucuronidation), to the retinoid metabolites. nih.govuomus.edu.iq This process, catalyzed by transferase enzymes, significantly increases the water solubility of the compounds. uomus.edu.iqreactome.org The resulting water-soluble conjugates are biologically inactive and can be readily excreted from the body via urine or bile, completing the detoxification and elimination process. nih.govwordpress.com

Interactions of this compound with Cellular Retinoid-Binding Proteins

Retinoids are poorly soluble in aqueous environments and require carrier proteins for their transport and metabolism within the cell. nih.gov Cellular Retinoid-Binding Proteins, such as Cellular Retinol-Binding Protein (CRBP) and Cellular Retinoic Acid-Binding Protein (CRABP), play a critical role in this process. nih.govnih.gov

These binding proteins sequester retinoids, protecting them from non-specific interactions and degradation while facilitating their delivery to specific enzymes and nuclear receptors. nih.gov Kinetic studies have demonstrated that these binding proteins channel retinoids directly to the active sites of metabolic enzymes through direct protein-protein interactions. nih.gov Holo-CRABP (CRABP bound to retinoic acid) presents its ligand to the catabolic CYP26 enzymes, while apo-CRBP (unbound CRBP) can accept retinol produced from the reduction of retinaldehyde. nih.gov This channeling mechanism enhances metabolic efficiency and is a key factor in regulating the synthesis, function, and catabolism of retinoic acid and its derivatives. nih.govfao.org

Cellular Retinoic Acid Binding Proteins (CRABPs) in Ligand Sequestration and Delivery

Cellular Retinoic Acid Binding Proteins (CRABPs), primarily CRABP-I and CRABP-II, are key intracellular proteins that bind to all-trans-retinoic acid with high affinity and specificity. mdpi.com These proteins are not merely passive carriers; they play active roles in regulating the concentration of free retinoic acid within the cytoplasm and its subsequent metabolic fate. nih.gov By sequestering atRA, CRABPs are thought to prevent non-specific interactions and to channel the ligand towards specific metabolic enzymes or nuclear receptors. nih.govnih.gov

The interaction between a retinoid and a CRABP is predominantly hydrophobic, with the ligand being encapsulated within a β-barrel structure. proteopedia.org The specificity of this binding is determined by the structure of the retinoid, particularly the presence of a free carboxyl group at the polar terminus and a hydrophobic ring at the distal end. nih.gov While direct experimental data on the binding of this compound to CRABPs is not available, its structural similarity to atRA, particularly the presence of a carboxyl group, suggests a potential for interaction. However, the additional carboxyl group at the 12th position would significantly alter the molecule's polarity and steric profile, which could influence its binding affinity for the hydrophobic pocket of CRABPs. It is plausible that this structural modification could either hinder or facilitate its sequestration and subsequent delivery to metabolic pathways.

CRABPs are known to deliver atRA to cytochrome P450 enzymes, which are involved in its catabolism. nih.gov This delivery is thought to be mediated by direct protein-protein interactions between CRABP and the enzymes. nih.gov If this compound does bind to CRABPs, it could potentially be channeled into similar catabolic pathways. Conversely, if it does not bind effectively, its metabolic processing would likely follow a different route, potentially leading to a different profile of biological activity.

Table 1: Binding Affinities of Various Retinoids to CRABP-I and CRABP-II

| Retinoid | CRABP-I Dissociation Constant (Kd) | CRABP-II Dissociation Constant (Kd) |

| all-trans-Retinoic Acid | ~0.4 nM | ~0.2 nM |

| 13-cis-Retinoic Acid | ~4.6 nM | ~2.3 nM |

| 9-cis-Retinoic Acid | No significant binding observed | No significant binding observed |

Note: Data for this compound is not currently available in the cited literature.

Fatty Acid Binding Proteins (FABPs) and their Role in Retinoid Transport

Fatty Acid Binding Proteins (FABPs) are another family of intracellular lipid-binding proteins that have been implicated in the transport of retinoids, in addition to their primary role in fatty acid metabolism. nih.gov Some FABP isoforms have been shown to bind atRA with an affinity comparable to that of CRABPs. nih.gov This overlap in ligand specificity suggests a potential for cross-talk and competition between these two families of binding proteins in regulating retinoid signaling and metabolism. nih.gov

The binding of retinoids to FABPs also occurs within a β-barrel structure, and subtle structural differences between FABP and CRABP binding pockets are thought to dictate their ligand preferences and functional specificities. nih.gov The ratio of CRABPs to FABPs within a cell can determine the ultimate fate of atRA, with CRABP-II tending to deliver atRA to nuclear receptors (RARs) to regulate gene transcription, while FABP5 can deliver atRA to peroxisome proliferator-activated receptors (PPARβ/δ), leading to different cellular responses. nih.govashpublications.org

As with CRABPs, there is no direct evidence for the interaction of this compound with FABPs. The presence of two carboxyl groups in this compound could present a unique challenge for binding to the typically hydrophobic pocket of FABPs. The carboxylate group of fatty acids and atRA forms important electrostatic interactions with arginine and other residues within the binding cavity of FABPs. nih.gov The additional carboxyl group in this compound could potentially form additional interactions, or it could create steric hindrance, thereby affecting its binding affinity. If this compound is able to bind to certain FABP isoforms, it could then be transported to various cellular compartments and influence different signaling pathways than those mediated by CRABPs.

Table 2: Binding Affinities of Retinoids to FABP5

| Retinoid | FABP5 Dissociation Constant (Kd) |

| all-trans-Retinoic Acid | ~20 nM |

| Oleic Acid | ~60 nM |

Note: Data for this compound is not currently available in the cited literature.

Molecular and Cellular Mechanisms of 12 Carboxyretinoic Acid Signaling

Ligand-Receptor Interactions: 12-Carboxyretinoic Acid with Nuclear Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The biological effects of retinoids are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ). wikipedia.org These receptors function as ligand-activated transcription factors. wikipedia.org While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid are the well-characterized natural ligands for RARs, and 9-cis-retinoic acid is the ligand for RXRs, the specific binding affinities of this compound for these receptors are not well-documented in the available literature. Generally, retinoid analogues with an acidic end-group are capable of binding to both RARα and RARβ. nih.gov The affinity of these interactions is crucial as it dictates the subsequent conformational changes in the receptors, which is the initial step in the signaling cascade.

Formation of RAR-RXR Heterodimers and Binding to Retinoic Acid Response Elements (RAREs)

Upon ligand binding, RARs and RXRs undergo conformational changes that facilitate their heterodimerization. nih.gov This RAR-RXR heterodimer is the primary functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgnih.gov The formation of this heterodimer is a critical step in the regulation of gene expression. Ligand binding to RAR is thought to induce structural transitions that control its interaction with RXR. nih.gov While agonist binding to RAR promotes the recruitment of RXR, antagonists can inhibit this interaction. nih.gov The specific influence of this compound on the formation and stability of RAR-RXR heterodimers remains to be elucidated.

Recruitment of Coactivator and Corepressor Complexes

The transcriptional activity of the RAR-RXR heterodimer is modulated by the recruitment of coactivator or corepressor complexes. nih.gov In the absence of a ligand, the heterodimer is often bound to corepressor proteins, which leads to the repression of gene transcription. wikipedia.orgnih.govnih.gov The binding of an agonist ligand, such as atRA, induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orgnih.gov These coactivator complexes then facilitate the initiation of transcription. The ability of this compound to modulate the interaction of the RAR-RXR heterodimer with these coregulatory proteins is a key determinant of its potential biological activity, though specific data is lacking.

Transcriptional Regulation of Gene Expression by this compound

The binding of the liganded RAR-RXR heterodimer to RAREs and the subsequent recruitment of coactivator complexes ultimately leads to the regulation of target gene expression. This process is central to the diverse physiological effects of retinoids.

Modulation of Target Gene Expression Profiles (e.g., Homeobox genes, Immune-related genes)

Retinoic acid is a well-known regulator of a vast number of genes, with studies identifying hundreds of potential targets. nih.gov Among these are the Homeobox (Hox) genes , which are critical for embryonic development and patterning. nih.govnih.gov Retinoic acid response elements have been identified near Hox genes, suggesting a direct regulatory role. nih.govnih.gov Retinoids also play a significant role in modulating the expression of immune-related genes , influencing both the innate and adaptive immune systems. nih.govmdpi.comnih.gov The specific gene expression profile induced by this compound, and how it compares to that of other retinoids, has not been extensively characterized.

Regulation of Cell Cycle and Differentiation-Related Genes

Retinoids are potent regulators of cell proliferation and differentiation. nih.govnih.gov They can influence the cell cycle by modulating the expression of key regulatory proteins. nih.govnih.gov For instance, retinoic acid has been shown to affect the expression of cyclins and cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest. nih.govnih.govpsu.edu This cell cycle control is intimately linked to the induction of cellular differentiation, a process where retinoids play a pivotal role in various cell types. nih.govnih.govresearchgate.net The specific effects of this compound on the expression of genes that govern cell cycle progression and differentiation are not detailed in the current body of scientific literature.

Exploration of Non-Genomic Actions of this compound

In addition to their classical genomic actions mediated by nuclear receptors, some retinoids have been shown to exert rapid, non-genomic effects. nih.govnih.govnih.gov These actions are independent of gene transcription and can involve the modulation of intracellular signaling pathways. nih.govnih.gov For example, non-genomic actions of retinoic acid have been reported to influence cytoskeletal dynamics. nih.gov Whether this compound possesses the ability to initiate such non-genomic signaling pathways is currently unknown.

Despite a comprehensive search for scientific literature, detailed research findings on the specific cross-talk and interplay of this compound with other intracellular signaling pathways, including the AP-1 pathway, are not available in the public domain. The majority of existing research focuses on other retinoids, such as all-trans-retinoic acid (atRA), and their well-documented interactions with various signaling cascades.

Therefore, this article cannot provide specific details on the molecular and cellular mechanisms of this compound signaling in relation to other pathways, as per the user's strict instructions to focus solely on this compound.

To illustrate the type of information that is currently available for other retinoids but not for this compound, the following is a summary of the known cross-talk for atRA. It is crucial to note that this information does not apply to this compound.

General Retinoid Cross-Talk with Intracellular Signaling Pathways (Information NOT Specific to this compound)

Retinoids, such as atRA, are known to engage in extensive cross-talk with various intracellular signaling pathways, thereby modulating a wide range of cellular processes. This interplay is crucial for their diverse biological effects.

Interaction with the AP-1 Signaling Pathway

One of the most well-characterized areas of retinoid signaling cross-talk is the negative regulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is typically a heterodimer of proteins from the Jun and Fos families and plays a critical role in cellular proliferation, differentiation, and apoptosis.

The inhibitory effect of atRA on AP-1 activity is primarily mediated by retinoic acid receptors (RARs). The proposed mechanisms include:

Protein-Protein Interaction: RARs can physically interact with c-Jun and other components of the AP-1 complex. This interaction is thought to prevent AP-1 from binding to its DNA response elements, thereby repressing the transcription of AP-1 target genes.

Competition for Coactivators: Both RARs and AP-1 require common coactivators, such as CREB-binding protein (CBP), for their transcriptional activity. By sequestering these limited coactivators, RARs can effectively inhibit AP-1-mediated transcription.

Modulation of Kinase Pathways: Retinoids can influence the activity of protein kinases that regulate AP-1. For instance, atRA has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is a key upstream regulator of AP-1 activity. By modulating the phosphorylation state of Jun and Fos proteins, retinoids can control the transcriptional efficacy of AP-1.

Interplay with Other Signaling Pathways

Beyond AP-1, retinoid signaling pathways intersect with several other key intracellular cascades:

Protein Kinase C (PKC) Pathway: Some studies have suggested a functional relationship between retinoids and the PKC signaling pathway, which is involved in various cellular processes, including proliferation and differentiation.

AMP-activated Protein Kinase (AMPK) Pathway: There is evidence to suggest that retinoids can activate AMPK, a central regulator of cellular energy homeostasis. This interaction may contribute to the metabolic effects of retinoids.

GATA Transcription Factors: Retinoid signaling has been shown to interact with the GATA family of transcription factors, which are important for the development of various cell lineages.

It is important to reiterate that these detailed mechanisms of cross-talk have been established for retinoids like atRA. Without specific research on this compound, it is not scientifically accurate to extrapolate these findings to this particular compound.

Data on Retinoid (not this compound) Interaction with AP-1

| Interacting Molecule | Effect of atRA on Interaction/Activity | Cellular Consequence |

| c-Jun/AP-1 | Inhibition of DNA binding | Repression of AP-1 target genes |

| CBP/p300 | Competition for binding | Decreased AP-1 transcriptional activity |

| MAPK Pathway | Modulation of kinase activity | Altered phosphorylation of AP-1 components |

Table 1. Summary of All-Trans-Retinoic Acid (atRA) Interactions with the AP-1 Signaling Pathway. This table summarizes the known interactions of atRA, not this compound, with key components of the AP-1 signaling pathway and the resulting cellular outcomes.

Biological Roles and Preclinical Investigations of 12 Carboxyretinoic Acid

Role in Cell Growth and Differentiation Processes in Preclinical Models

Direct studies investigating the effects of 12-Carboxyretinoic acid on cell growth and differentiation in preclinical models are not described in the available scientific literature. While the broader class of retinoids, particularly all-trans-retinoic acid, is well-documented to induce differentiation in various cell lines, specific data for the 12-carboxy- derivative is absent.

Studies in Model Cell Lines (e.g., Teratocarcinoma cells)

There is no specific information available from preclinical studies regarding the activity of this compound in inducing differentiation in model cell lines such as F9 teratocarcinoma cells. Research on these cells has historically focused on the effects of all-trans-retinoic acid, which is known to induce their differentiation into primitive endoderm. nih.govnih.gov

Mechanisms of Cellular Differentiation Induction

The specific mechanisms by which this compound might induce cellular differentiation have not been elucidated, as there are no available studies on its functional activity in this context.

Influence on Embryonic Development and Organogenesis in Animal Models

There is a lack of data from animal models detailing the influence of this compound on embryonic development and organogenesis. The crucial role of retinoic acid signaling in these processes is well-established, where it acts as a morphogen guiding the development of the nervous system, heart, and other organs, but the specific contribution or activity of the 12-carboxy- metabolite has not been reported. wikipedia.org

Modulation of Immune System Function in Preclinical Settings

Preclinical studies specifically examining the role of this compound in modulating the immune system are not available. Research into the immunomodulatory properties of vitamin A metabolites has centered on compounds like all-trans-retinoic acid, which influences the differentiation and function of various immune cells, including macrophages and dendritic cells. rsc.org

Involvement in Metabolic Regulation beyond Direct Disease Contexts (e.g., general metabolic function)

The involvement of this compound in general metabolic regulation has not been a subject of investigation in the available preclinical literature.

Neurobiological Effects and Signaling in Model Organisms

There are no reports from studies in model organisms that describe the neurobiological effects or signaling pathways associated with this compound.

Mechanistic Insights from Preclinical Oncology Research (excluding human treatment data)

Extensive preclinical research has been conducted to elucidate the mechanisms through which retinoids, a class of compounds related to vitamin A, exert their anti-cancer effects. While specific data on this compound is not available in the provided search results, the broader class of retinoids, including all-trans-retinoic acid (ATRA), has been shown to modulate key cellular processes involved in cancer development and progression. These mechanisms primarily revolve around the regulation of gene expression, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gove-century.us Retinoids bind to nuclear receptors, namely retinoic acid receptors (RAR) and retinoid X receptors (RXR), which then act as transcription factors to control the expression of target genes. nih.gove-century.us

Effects on Cellular Proliferation and Apoptosis Mechanisms

Retinoids have demonstrated the ability to inhibit the growth of various cancer cell lines in vitro. nih.gov This growth inhibition can be achieved through the induction of cell cycle arrest or the triggering of apoptosis, which is a form of programmed cell death. nih.gov The apoptotic process induced by retinoids can be independent of other growth factors and is characterized by classic apoptotic features such as nuclear condensation and DNA fragmentation. nih.gov

The induction of apoptosis by retinoids is a complex process that can involve multiple signaling pathways. One of the key mechanisms is the regulation of genes involved in apoptosis. For instance, treatment with retinoic acid has been shown to induce the expression of pro-apoptotic genes. The activation of these genes can initiate a cascade of events leading to cell death.

Paradoxically, the effect of retinoic acid on cell survival can be cell-type dependent, as in some contexts, it has been observed to enhance proliferation and survival. nih.gov The specific cellular response to retinoids is influenced by a variety of factors, including the expression levels of RARs and RXRs and the interplay with other signaling pathways within the cell.

Inhibition of Tumor Promoter-Induced Biochemical Activities in in vitro and ex vivo Models

In addition to their direct effects on cancer cells, retinoids have been shown to inhibit the process of tumor promotion. In preclinical models of skin carcinogenesis, dietary retinoic acid significantly inhibited the development of tumors induced by chemical promoters. nih.gov This inhibition was observed at both the tumor promotion and malignant conversion stages. nih.gov

One of the mechanisms by which retinoids may inhibit tumor promotion is through the suppression of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation. nih.gov The induction of RAR-β2 expression by retinoids has been associated with the suppression of COX-2 expression, thereby contributing to the anti-tumor effects. nih.gov By modulating the expression of such key enzymes and signaling molecules, retinoids can interfere with the biochemical activities spurred by tumor promoters, thus hindering the progression of cancer.

Future Directions and Emerging Research Avenues for 12 Carboxyretinoic Acid

Systems Biology Approaches to Elucidate Comprehensive Retinoid Networks

Systems biology offers a powerful framework for understanding the intricate networks of interactions that govern cellular processes. Classical models of retinoid signaling primarily focus on the direct regulation of gene transcription by retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov However, this represents only one dimension of a much larger regulatory network.

Future research should employ systems biology to map the comprehensive network of retinoid metabolism and signaling, specifically positioning 12-Carboxyretinoic acid within this landscape. This involves:

Network Reconstruction: Building computational models that integrate known enzymatic reactions in the retinoid metabolic pathway, including the enzymes responsible for the synthesis and catabolism of this compound.

Flux Balance Analysis: Applying modeling techniques to predict the flow of metabolites through the retinoid pathway under various physiological and pathological conditions. This could reveal how the production of this compound is regulated and how it, in turn, influences the concentrations of other active retinoids like atRA.

Integration with Transcriptional Data: Combining metabolic network models with genome-wide transcriptional data to understand the feedback and feedforward loops that control retinoid homeostasis. nih.gov For instance, identifying how this compound or its downstream targets might regulate the expression of enzymes involved in its own synthesis.

By taking a holistic view, systems biology can move beyond linear pathways to reveal the dynamic and interconnected nature of retinoid signaling, clarifying the unique contribution of this compound. zhanggroup.org

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Functional Characterization

To fully characterize the functional role of this compound, it is essential to integrate data from multiple high-throughput "omics" technologies. This approach provides a multi-layered view of the cellular response to this specific retinoid, from the genome to the metabolome. nih.govnih.gov

Genomics/Transcriptomics: RNA sequencing (RNA-seq) can be used to identify genes and non-coding RNAs that are differentially expressed in response to treatment with this compound. This can reveal the specific transcriptional programs regulated by this compound, potentially highlighting pathways distinct from those controlled by atRA. Comparing these transcriptomic fingerprints will be crucial for defining its unique biological functions. biorxiv.org

Proteomics: Technologies like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications following exposure to this compound. This can validate transcriptomic findings and uncover regulatory events that occur at the protein level, providing direct insights into altered cellular functions and signaling cascades. researchgate.net

Metabolomics: As a metabolite itself, understanding how this compound affects the broader cellular metabolome is critical. Metabolomic profiling can identify changes in other metabolic pathways, such as fatty acid metabolism or central carbon metabolism, revealing the systemic impact of this retinoid on cellular energetic and biosynthetic states. mdpi.com

An integrative multi-omics analysis, combining these datasets, will be instrumental in building a comprehensive picture of the molecular drivers and functional consequences of this compound activity. nih.gov

| Omics Technology | Objective for this compound Research | Potential Insights | Relevant Studies (on related retinoids) |

|---|---|---|---|

| Genomics (RNA-seq) | Identify target genes and pathways regulated by this compound. | Unique transcriptional signature compared to other retinoids; identification of novel biological processes. | nih.govnih.govbiorxiv.org |

| Proteomics | Characterize changes in protein expression and post-translational modifications. | Confirmation of gene expression changes; discovery of non-transcriptional regulatory mechanisms. | researchgate.net |

| Metabolomics | Assess the global impact on cellular metabolism. | Understanding of metabolic reprogramming; identification of crosstalk with other metabolic pathways. | nih.govmdpi.com |

Development and Application of Advanced Preclinical Models (e.g., organoids, genetically modified animal models) for Functional Studies

Translating molecular insights into physiological function requires robust preclinical models that can accurately recapitulate human biology. mdpi.combohrium.com Future studies on this compound will greatly benefit from the use of organoids and sophisticated genetically modified animal models.

Organoids: Three-dimensional (3D) organoids derived from human pluripotent stem cells offer an unparalleled in vitro system for studying development and disease. mdpi.comnih.gov Retinal organoids, for example, develop a laminated structure closely resembling the native retina and can be used to model various retinal degenerative diseases. mdpi.comfrontiersin.orgdrugtargetreview.com These "mini-retinas" would be an ideal platform to investigate the specific role of this compound in retinal cell differentiation, maturation, and survival, particularly in the context of inherited retinal diseases. nih.gov

Genetically Modified Animal Models (GEMMs): The creation of GEMMs, such as knockout or knock-in mice, is a cornerstone of biomedical research. wikipedia.orgcyagen.com To study the in vivo function of this compound, models could be engineered with targeted disruptions in the enzymes presumed to be responsible for its synthesis. For example, knocking out a specific aldehyde dehydrogenase or cytochrome P450 enzyme could elucidate its primary biosynthetic pathway and reveal the physiological consequences of its absence. Such models are invaluable for studying systemic effects on development, metabolism, and disease progression that cannot be modeled in vitro. wikipedia.orgscienceopen.comnih.gov

These advanced models will be critical for moving beyond descriptive studies to functional interrogation of this compound's role in health and disease. biorxiv.org

Structural Biology and Computational Modeling of this compound-Receptor/Protein Interactions

A fundamental question for this compound is identifying its direct molecular targets. While it may interact with known retinoid receptors, its unique structure could enable binding to other proteins. Structural biology and computational modeling are key technologies to address this.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of this compound bound to its target protein(s). Resolving such a structure would provide definitive proof of interaction and reveal the precise molecular details of binding, such as the specific amino acid residues involved. This information is crucial for understanding how this compound might activate or inhibit a receptor, and how its binding differs from that of other retinoids like atRA. nih.govresearchgate.netnih.gov

Computational Modeling: In silico approaches, including molecular docking and molecular dynamics simulations, can predict and analyze the binding of this compound to potential protein targets. nih.govresearchgate.net These models can be used to screen large libraries of proteins for potential binders and to generate hypotheses about binding affinity and mode. mdpi.com Computational methods are particularly valuable for comparing the predicted interaction of this compound with that of other ligands to the same receptor, helping to explain differences in biological activity. nih.gov

Together, these approaches can provide an atomic-level understanding of how this compound engages with its cellular targets, forming a basis for the rational design of experiments to probe its mechanism of action.

| Technology | Application to this compound | Key Questions Addressed |

|---|---|---|

| X-ray Crystallography / Cryo-EM | Solve the 3D structure of this compound in complex with its binding partner(s). | What is the direct molecular target? How does it bind and induce a conformational change? |

| Molecular Docking | Predict the binding pose and affinity of this compound to known receptors (e.g., RARs, RXRs) and novel proteins. | Does it bind to classical retinoid receptors? What is its predicted affinity compared to atRA? |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | How stable is the interaction? What conformational changes does binding induce in the protein? |

Exploration of Novel Biochemical Interactions and Undiscovered Signaling Partners

While the canonical retinoid signaling pathway involves nuclear receptors, the possibility of non-classical pathways and interactions for this compound remains an exciting frontier. Research must extend beyond the known RAR/RXR framework to identify potentially novel signaling partners and biochemical interactions.

Future research should focus on:

Affinity-Based Proteomics: Using a chemically modified version of this compound as "bait" to pull down interacting proteins from cell lysates. Mass spectrometry can then be used to identify these previously unknown binding partners.

Yeast Two-Hybrid Screens: A genetic method to screen for protein-protein interactions. This could be adapted to identify proteins that interact with a known receptor only in the presence of this compound, revealing ligand-dependent co-regulators.

Functional Genomic Screens: Employing technologies like CRISPR-Cas9 to perform genome-wide screens to identify genes that are essential for the cellular response to this compound. This can uncover components of its signaling pathway, including receptors, enzymes, and downstream effectors.

The discovery of novel signaling partners would significantly expand our understanding of retinoid biology, suggesting that metabolites like this compound may have functions that are independent of classical nuclear receptor activation. nih.gov This exploration is crucial for uncovering the full spectrum of vitamin A's physiological roles.

Q & A

Q. Which cell lines are most appropriate for preliminary assessment of this compound’s biological activity?

- Methodology : Keratinocyte-derived lines (e.g., HaCaT) and cancer models (e.g., MCF-7) are common. Use standardized culture conditions (e.g., serum-free media to avoid retinoid interference) and assays like MTT for proliferation or Annexin V for apoptosis. Include vehicle controls and retinoic acid analogs as comparators .

Q. What experimental controls are critical for gene expression studies involving this compound?

- Methodology : Vehicle controls (e.g., DMSO), housekeeping genes (e.g., GAPDH) for qPCR normalization, and positive controls (e.g., all-trans retinoic acid) to validate assay sensitivity. Dose-response curves should span physiological and supraphysiological ranges .

Q. How should researchers ensure compound stability during storage and handling?

- Methodology : Store in inert solvents (e.g., ethanol) at -80°C under nitrogen to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (peak shifts at ~350 nm) and validate stability over time under experimental conditions .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be systematically investigated?

- Methodology :

Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across models.

Use isotopic labeling (e.g., ¹⁴C) to track metabolite distribution.

Validate target engagement in vivo via immunohistochemistry or RNA-seq of retinoic acid-responsive genes (e.g., CRABP2) .

Q. What computational strategies improve prediction of this compound’s receptor-binding dynamics?

- Methodology :

Employ molecular docking (AutoDock Vina) to model interactions with RAR/RXR receptors.

Validate predictions with mutagenesis (e.g., alanine scanning of receptor binding pockets).

Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes .

Q. How can metabolomic approaches identify endogenous derivatives of this compound in complex matrices?

- Methodology :

Use LC-HRMS with polarity switching to capture polar metabolites.

Apply stable isotope tracing (e.g., ¹³C-labeled precursors) to track metabolic fate.

Leverage spectral libraries (e.g., HMDB) and fragmentation patterns for annotation .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound for reproducibility?

- Methodology :

Implement QC protocols: NMR purity >98%, HPLC-UV homogeneity (λ = 340 nm).

Use reference standards (e.g., NIST-certified) for cross-validation.

Document synthetic routes (e.g., oxidation steps, protecting groups) in detail .

Q. How do researchers reconcile contradictory data on this compound’s role in differentiation versus apoptosis?

- Methodology :

Conduct dose- and time-course experiments to identify biphasic effects.

Profile downstream signaling (e.g., MAPK vs. caspase activation) using phosphoproteomics.

Compare transcriptomic responses across cell types via RNA-seq .

Methodological Guidelines

- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) and use PICO frameworks to structure hypotheses .

- Data Reporting : Follow STREGA guidelines for metabolomics or CONSORT for in vivo studies. Include raw data in supplementary materials .

- Conflict Resolution : Apply Bradford Hill criteria to assess causality in contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.